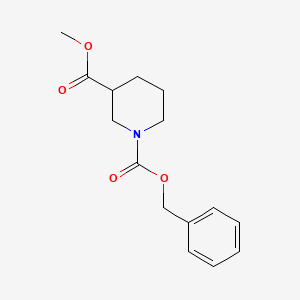

Methyl N-Cbz-piperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBZPWAQRLLZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Structural Analysis of Methyl N-Cbz-piperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of Methyl N-Cbz-piperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, spectroscopic data, and a detailed experimental protocol for its preparation, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Properties

This compound, with the chemical formula C15H19NO4, is a piperidine derivative featuring a carboxybenzyl (Cbz) protecting group on the nitrogen atom and a methyl ester at the 3-position of the piperidine ring. The Cbz group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1] The presence of the piperidine scaffold makes this molecule a valuable building block for the synthesis of a wide range of biologically active compounds.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C15H19NO4 | PubChem[2] |

| Molecular Weight | 293.32 g/mol | PubChem[2] |

| IUPAC Name | methyl 1-(phenylmethoxycarbonyl)piperidine-3-carboxylate | PubChem |

| CAS Number | 310454-53-6 | |

| Canonical SMILES | COC(=O)C1CCCNC1C(=O)OCC2=CC=CC=C2 | PubChem |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are based on data from analogous N-protected piperidine esters.

Table 2: Predicted ¹H-NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.15 | s | 2H | Benzylic protons (-CH₂-Ph) |

| ~4.0-3.0 | m | 4H | Piperidine ring protons (-CH₂-N-CH₂-) |

| ~3.70 | s | 3H | Methyl ester protons (-OCH₃) |

| ~2.50 | m | 1H | Piperidine ring proton (-CH-COOCH₃) |

| ~2.0-1.5 | m | 4H | Piperidine ring protons (-CH₂-CH₂-) |

Table 3: Predicted ¹³C-NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Ester) |

| ~155 | C=O (Carbamate) |

| ~136 | Aromatic C (quaternary) |

| ~128.5 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~127.8 | Aromatic CH |

| ~67 | Benzylic Carbon (-CH₂-Ph) |

| ~52 | Methyl ester Carbon (-OCH₃) |

| ~40-50 | Piperidine ring Carbons (-CH₂-N-CH₂-) |

| ~41 | Piperidine ring Carbon (-CH-COOCH₃) |

| ~20-30 | Piperidine ring Carbons (-CH₂-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are expected to be in the following regions.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1690 | Strong | C=O stretch (Carbamate) |

| ~1450 | Medium | C-C stretch (in-ring) |

| ~1230 | Strong | C-O stretch (Ester) |

| ~1100 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable technique.

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (amu) | Ion Type |

| 294.13 | [M+H]⁺ |

| 316.11 | [M+Na]⁺ |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of methyl piperidine-3-carboxylate with a carboxybenzyl group. The following is a general, representative experimental protocol.

Materials and Reagents

-

Methyl piperidine-3-carboxylate hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable solvent (e.g., ethyl acetate)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Reaction Workflow

References

In-Depth Technical Guide: (R/S)-Methyl N-Cbz-piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical data for (R/S)-Methyl N-Cbz-piperidine-3-carboxylate, a key intermediate in synthetic organic chemistry and pharmaceutical development.

Core Properties

(R/S)-Methyl N-Cbz-piperidine-3-carboxylate, also known as methyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate, is a derivative of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2] The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen enhances its utility in multi-step syntheses by preventing unwanted side reactions. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of neurological disorders.[1][3][4]

Physicochemical Data

Quantitative data for (R/S)-Methyl N-Cbz-piperidine-3-carboxylate and its parent moieties are summarized in the table below. While specific experimental data for the title compound is not widely published, the properties of its precursors provide a reliable reference.

| Property | (R/S)-Methyl N-Cbz-piperidine-3-carboxylate | 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | Methyl piperidine-3-carboxylate |

| Molecular Formula | C₁₅H₁₉NO₄[5] | C₁₄H₁₇NO₄[6] | C₇H₁₃NO₂[7] |

| Molecular Weight | 277.31 g/mol | 263.29 g/mol [6] | 143.18 g/mol [7] |

| Physical Form | Expected to be a colorless to pale yellow oil or low-melting solid | Solid | Liquid |

| CAS Number | 101385-93-7 (presumed) | 78190-11-1[6] | 50585-89-2[7] |

| Melting Point | Not reported | Not reported | Not applicable |

| Boiling Point | Not reported | Not reported | Not reported |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Soluble in common organic solvents | Soluble in water and organic solvents |

Synthesis and Experimental Protocols

The synthesis of (R/S)-Methyl N-Cbz-piperidine-3-carboxylate can be achieved through a two-step process starting from commercially available (R/S)-piperidine-3-carboxylic acid (nipecotic acid). The general workflow involves the protection of the piperidine nitrogen with a Cbz group, followed by esterification of the carboxylic acid.

Synthesis Workflow

Caption: Synthetic pathway for (R/S)-Methyl N-Cbz-piperidine-3-carboxylate.

Experimental Protocol: N-Cbz Protection

Objective: To synthesize 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid.

Materials:

-

(R/S)-Piperidine-3-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R/S)-piperidine-3-carboxylic acid in an aqueous solution of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzyl chloroformate dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected carboxylic acid.

Experimental Protocol: Esterification

Objective: To synthesize (R/S)-Methyl N-Cbz-piperidine-3-carboxylate from the N-Cbz protected acid.

Materials:

-

1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride dropwise to the stirred solution under an inert atmosphere (e.g., Argon).

-

Heat the resulting solution at reflux for 1-2 hours.

-

Allow the mixture to cool to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Analytical Data

The following section details the expected spectroscopic data for (R/S)-Methyl N-Cbz-piperidine-3-carboxylate based on the analysis of closely related structures.

Spectroscopic Data Summary

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.2-3.9 (m, 2H, piperidine N-CH₂), 3.65 (s, 3H, -OCH₃), 3.2-3.0 (m, 2H, piperidine N-CH₂), 2.7-2.5 (m, 1H, piperidine CH-CO), 2.0-1.5 (m, 4H, piperidine -CH₂-CH₂-) |

| ¹³C NMR | δ (ppm): 173-174 (C=O, ester), 155 (C=O, carbamate), 137 (Ar-C, quat.), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67 (-CH₂-Ph), 52 (-OCH₃), 46-44 (piperidine N-CH₂), 42-40 (piperidine CH-CO), 28-26 (piperidine CH₂), 25-23 (piperidine CH₂) |

| IR | ν (cm⁻¹): ~2950 (C-H stretch), ~1735 (C=O stretch, ester), ~1690 (C=O stretch, carbamate), ~1450 (C=C stretch, aromatic), ~1230 (C-O stretch) |

| Mass Spec (ESI-MS) | m/z: Calculated for C₁₅H₁₉NO₄: 277.13. Expected [M+H]⁺: 278.14, [M+Na]⁺: 300.12 |

Applications in Research and Development

(R/S)-Methyl N-Cbz-piperidine-3-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. The piperidine scaffold is a common feature in many centrally active drugs. The Cbz protecting group can be readily removed by catalytic hydrogenation, allowing for further functionalization of the piperidine nitrogen. This makes the compound a versatile starting material for creating libraries of novel compounds for drug discovery programs. For instance, derivatives of piperidine-3-carboxylic acid have been investigated as inhibitors of GABA transporters, with potential applications in the treatment of epilepsy and other neurological conditions.[1][2]

Logical Relationships in Synthetic Application

The utility of (R/S)-Methyl N-Cbz-piperidine-3-carboxylate in drug discovery often follows a logical progression from this intermediate to a final, biologically active compound.

Caption: General workflow for the use of the title compound in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl N-Cbz-piperidine-3-carboxylate | C15H19NO4 | CID 45489848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | C14H17NO4 | CID 234339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physical and Chemical Properties of N-Cbz-piperidine Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physical and chemical properties of N-Cbz-piperidine esters. These compounds are pivotal intermediates in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. The strategic use of the N-benzyloxycarbonyl (Cbz) protecting group allows for precise chemical manipulations of the piperidine ring and its substituents, making a thorough understanding of their characteristics crucial for synthetic chemists.

Introduction to N-Cbz-piperidine Esters

N-Cbz-piperidine esters are a class of organic compounds characterized by a piperidine ring where the nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group, and a carboxylic acid ester functional group is attached to one of the ring's carbon atoms. The Cbz group is a classic and highly effective protecting group for amines, renowned for its stability across a wide range of reaction conditions and its facile removal under specific, mild conditions. This stability and selective deprotection make N-Cbz-piperidine esters invaluable building blocks in multi-step organic synthesis, particularly in the construction of molecules with defined stereochemistry.[1][2]

The position of the ester group on the piperidine ring (2, 3, or 4-position) and the nature of the ester's alkyl group (methyl, ethyl, etc.) give rise to a variety of derivatives with distinct properties and applications. These compounds are frequently employed in the synthesis of peptides, peptidomimetics, and heterocyclic drugs.[2]

Physical Properties

The physical properties of N-Cbz-piperidine esters are influenced by the substitution pattern on the piperidine ring and the nature of the ester group. Generally, they are high-boiling liquids or crystalline solids with good solubility in common organic solvents.

Table 1: Physical Properties of Selected N-Cbz-piperidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| (S)-(-)-1-(Benzyloxycarbonyl)-2-piperidinecarboxylic acid | 28697-11-2 | C₁₄H₁₇NO₄ | 263.29 | 111-115 | 443.9 at 760 mmHg | 1.265 |

| 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | 78190-11-1 | C₁₄H₁₇NO₄ | 263.29 | 90-94[3] | - | - |

| Benzyl 4-oxopiperidine-1-carboxylate | 19099-93-5 | C₁₃H₁₅NO₃ | 233.26 | 38-41 | 114-140 / 0.25 mmHg | 1.172 at 25 °C |

| Ethyl 1-Cbz-piperidine-2-carboxylate | 126401-22-7 | C₁₆H₂₁NO₄ | 291.34 | - | 403.7 (Predicted) | 1.165 (Predicted) |

| Methyl 1-Cbz-piperidine-4-carboxylate | 138163-07-2 | C₁₅H₁₉NO₄ | 277.32 | - | 390.4 (Predicted) | 1.187 (Predicted) |

| N-Cbz-3-hydroxypiperidine | 95798-22-4 | C₁₃H₁₇NO₃ | 235.28 | - | - | - |

Note: Some of the boiling points and densities are predicted values from chemical databases.

Chemical Properties and Reactivity

The chemical behavior of N-Cbz-piperidine esters is dictated by the interplay of the Cbz-protected amine, the ester functionality, and the piperidine ring itself.

Stability of the Cbz Group

The benzyloxycarbonyl (Cbz) group is known for its robustness. It is stable under a variety of conditions, including basic and mildly acidic media, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.[2]

Reactivity of the Ester Group

The ester group can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to an alcohol. These transformations provide pathways to a diverse set of functionalized piperidine derivatives.

Deprotection of the Cbz Group

A key feature of the Cbz group is its selective removal under specific conditions that are orthogonal to many other protecting groups. The two primary methods for Cbz deprotection are:

-

Catalytic Hydrogenolysis: This is the most common and mildest method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas). The reaction proceeds cleanly to yield the deprotected amine, toluene, and carbon dioxide as byproducts.

-

Acidic Conditions: Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group. This method is useful when the molecule contains functional groups that are sensitive to reduction.[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of N-Cbz-piperidine esters. The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the structure and stereochemistry of these molecules.

Table 2: Representative ¹H and ¹³C NMR Data for N-Cbz-piperidine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-Boc-piperidine derivative [5] | CDCl₃ | 3.79 – 3.71 (m, 1H), 3.58 – 3.46 (m, 2H), 3.40 – 3.31 (m, 1H), 3.31 – 3.23 (m, 1H), 1.97 – 1.85 (m, 1H), 1.88 – 1.69 (m, 5H), 1.66 – 1.56 (m, 1H), 1.44 (s, 10H) | 154.8, 79.3, 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, 28.7, 23.5 |

| 1-(4-methylbenzyl)piperidine [2] | DMSO-d₆ | 7.57-7.55(d, 2H), 7.52-7.50(d, 2H), 3.76(s, 1H), 2.68(s, 1H), 1.89-1.86(m, 3H), 1.78-1.77(d, 2H) | 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71 |

| Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate [6] | - | - | Data available in source |

| Benzyl 4-oxopiperidine-1-carboxylate [7] | - | Data available in source | Data available in source |

Note: NMR data is highly dependent on the solvent and the specific spectrometer used. The data presented here is illustrative.[8]

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis and manipulation of N-Cbz-piperidine esters.

Synthesis of N-Cbz-piperidine Esters

The synthesis typically involves the reaction of a piperidine ester with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Protocol 1: Synthesis of Ethyl 1-Cbz-piperidine-2-carboxylate[9]

-

Dissolution: Dissolve ethyl piperidine-2-carboxylate (1 equivalent), triethylamine (2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Cbz-Cl: Add a solution of benzyl chloroformate (1.05 equivalents) in dichloromethane dropwise to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with 1 N HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography.[9]

Deprotection of N-Cbz-piperidine Esters

Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection[10]

-

Setup: Dissolve the N-Cbz-piperidine ester (1 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine ester.

Visualization of Synthetic Workflows

Graphviz diagrams are provided below to illustrate the key synthetic transformations involving N-Cbz-piperidine esters.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. (R)-N-Cbz-Piperidine-3-carboxylic acid [myskinrecipes.com]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Characterization of N-Cbz Protected Piperidine-3-carboxylic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of N-Cbz protected piperidine-3-carboxylic acid methyl ester, a key building block in the synthesis of various pharmaceutical compounds. The document details its physicochemical properties, spectroscopic data, and the experimental protocols for its preparation and analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the parent compound, N-Cbz-piperidine-3-carboxylic acid, and its corresponding methyl ester.

| Property | N-Cbz-piperidine-3-carboxylic acid | N-Cbz-piperidine-3-carboxylic acid methyl ester | Reference |

| Molecular Formula | C₁₄H₁₇NO₄ | C₁₅H₁₉NO₄ | [1][2] |

| Molecular Weight | 263.29 g/mol | 277.32 g/mol | [1][3] |

| CAS Number | 78190-11-1 | Not explicitly found, parent acid is 78190-11-1 | [1] |

| Appearance | White solid | Colorless or pale yellow oil | [4][5] |

| Melting Point | 90-94 °C | Not available (oil at room temp.) | [5] |

| LogP | 1.70 | Not available | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of N-Cbz protected piperidine-3-carboxylic acid methyl ester. The following tables present the characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Table 2.1: ¹H-NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |

| 7.21 (t, J = 7.4 Hz) | Triplet | 2H | Aromatic CH | CDCl₃ | [4] |

| 7.16 – 7.10 (m) | Multiplet | 3H | Aromatic CH | CDCl₃ | [4] |

| 3.91 (br s) | Broad Singlet | 1H | Piperidine CH | CDCl₃ | [4] |

| 3.73 – 3.63 (m) | Multiplet | 2H | Piperidine CH₂ | CDCl₃ | [4] |

| 3.40 – 3.26 (m) | Multiplet | 2H | Piperidine CH₂ | CDCl₃ | [4] |

| 3.26 (br s) | Broad Singlet | 2H | Piperidine CH₂ | CDCl₃ | [4] |

| 3.03 (d, J = 12.9 Hz) | Doublet | 1H | Piperidine CH | CDCl₃ | [4] |

| 2.47 (dd, J = 13.0, 9.5 Hz) | Doublet of Doublets | 1H | Piperidine CH | CDCl₃ | [4] |

| 1.99 – 1.73 (m) | Multiplet | 4H | Piperidine CH₂ | CDCl₃ | [4] |

| 1.75 – 1.59 (m) | Multiplet | 4H | Piperidine CH₂ | CDCl₃ | [4] |

Table 2.2: ¹³C-NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference |

| 154.7 | C=O (carbamate) | CDCl₃ | [4] |

| 139.4 | Aromatic C (quaternary) | CDCl₃ | [4] |

| 129.6 | Aromatic CH | CDCl₃ | [4] |

| 128.5 | Aromatic CH | CDCl₃ | [4] |

| 126.3 | Aromatic CH | CDCl₃ | [4] |

| 79.3 | C(CH₃)₃ or O-CH₂-Ph | CDCl₃ | [4] |

| 58.9 | Piperidine CH | CDCl₃ | [4] |

| 46.6 | Piperidine CH₂ | CDCl₃ | [4] |

| 40.4 | Piperidine CH | CDCl₃ | [4] |

| 29.5 | Piperidine CH₂ | CDCl₃ | [4] |

| 28.8 | Piperidine CH₂ | CDCl₃ | [4] |

| 23.1 | Piperidine CH₂ | CDCl₃ | [4] |

Table 2.3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3027 | Aromatic C-H stretch | [4] |

| 2973 | Aliphatic C-H stretch | [4] |

| 1876 | C=O stretch (ester) | [4] |

| 1690 | C=O stretch (carbamate) | [4] |

| 1604 | Aromatic C=C stretch | [4] |

| 1497 | Aromatic C=C stretch | [4] |

| 1454 | C-H bend | [4] |

| 1292 | C-N stretch | [4] |

| 1170 | C-O stretch | [4] |

| 765, 701 | Aromatic C-H bend (out of plane) | [4] |

Table 2.4: Mass Spectrometry (MS) Data

Experimental Protocols

3.1. Synthesis of N-Cbz-piperidine-3-carboxylic acid

A common method for the synthesis of N-Cbz-piperidine-3-carboxylic acid involves the reaction of piperidine-3-carboxylic acid (nipecotic acid) with benzyl chloroformate in the presence of a base.[6]

-

Materials: Piperidine-3-carboxylic acid, benzyl chloroformate, a suitable base (e.g., sodium hydroxide or triethylamine), and a solvent (e.g., water, dichloromethane).

-

Procedure:

-

Dissolve piperidine-3-carboxylic acid in an aqueous solution of the base.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

3.2. Synthesis of N-Cbz-piperidine-3-carboxylic acid methyl ester

The methyl ester can be prepared from the corresponding carboxylic acid via Fischer esterification or by reaction with a methylating agent.

-

Materials: N-Cbz-piperidine-3-carboxylic acid, methanol, a catalytic amount of strong acid (e.g., sulfuric acid) or a methylating agent (e.g., trimethylsilyldiazomethane).

-

Procedure (Fischer Esterification):

-

Dissolve N-Cbz-piperidine-3-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash chromatography.[4]

-

3.3. Characterization Methods

-

NMR Spectroscopy: Samples for NMR analysis are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[9]

-

IR Spectroscopy: IR spectra can be obtained using a thin film of the neat oil on a salt plate (e.g., NaCl or KBr) or as a KBr pellet for solid samples.[4]

-

Mass Spectrometry: Mass spectra can be acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the general two-step synthesis of N-Cbz protected piperidine-3-carboxylic acid methyl ester from piperidine-3-carboxylic acid.

4.2. Structural Relationship

The diagram below shows the structural relationship between the starting material, intermediate, and final product.

References

- 1. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | C14H17NO4 | CID 234339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl N-Cbz-piperidine-3-carboxylate | C15H19NO4 | CID 45489848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. (R)-N-Cbz-Piperidine-3-carboxylic acid [myskinrecipes.com]

- 6. N-Cbz- Piperidine-3-carboxylic acid | CAS#:78190-11-1 | Chemsrc [chemsrc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl N-Cbz-piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Cbz-piperidine-3-carboxylate is a valuable heterocyclic building block in the fields of medicinal chemistry and drug discovery. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, and featuring a readily removable benzyloxycarbonyl (Cbz) protecting group, this compound serves as a versatile intermediate in the synthesis of a wide array of complex molecules with therapeutic potential. Its structural features allow for precise chemical modifications, making it an important tool for developing novel drug candidates targeting a range of diseases.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in drug development.

Chemical Properties and Data

| Property | Value | Reference |

| PubChem CID | 45489848 | [1] |

| Molecular Formula | C15H19NO4 | [1] |

| Molecular Weight | 277.31 g/mol | |

| Precursor CAS | 78190-11-1 (for the carboxylic acid) |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: N-protection of a piperidine-3-carboxylic acid derivative followed by esterification.

Logical Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Experimental Protocol: Esterification of N-Cbz-piperidine-3-carboxylic acid

This protocol is a general method adapted from standard esterification procedures.[2][3]

Materials:

-

N-Cbz-piperidine-3-carboxylic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-Cbz-piperidine-3-carboxylic acid in anhydrous methanol. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (or the acid catalyst) dropwise to the stirred suspension. Caution: The reaction with thionyl chloride is exothermic and releases HCl gas; it should be performed in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be stirred at room temperature or heated to reflux to drive it to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel.

Spectroscopic Data (Predicted and Analogous Compounds)

Specific spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from data for analogous compounds such as Methyl N-Boc-piperidine-3-carboxylate.

¹H NMR (predicted): The spectrum would be expected to show signals for the piperidine ring protons, the methyl ester protons (a singlet around 3.7 ppm), the benzylic protons of the Cbz group (a singlet around 5.1 ppm), and the aromatic protons of the Cbz group (multiplets between 7.2 and 7.4 ppm).

¹³C NMR (predicted): The spectrum would feature resonances for the carbonyl carbons of the ester and the carbamate, the carbons of the piperidine ring, the methyl group of the ester, and the carbons of the benzyl group.

Mass Spectrometry (predicted): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (277.31 g/mol ).

Applications in Drug Discovery and Development

The piperidine scaffold is a key structural motif in a vast number of approved drugs and clinical candidates. The N-benzylpiperidine fragment, in particular, is frequently utilized by medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates. It can participate in crucial cation-π interactions with target proteins and provides a platform for optimizing stereochemistry to enhance potency and reduce toxicity.

Derivatives of N-substituted piperidine carboxylic acids are valuable intermediates in the synthesis of a wide range of therapeutic agents, including but not limited to:

-

Anticancer agents

-

Antiviral compounds

-

Analgesics and anti-inflammatory agents

-

Treatments for neurodegenerative diseases like Alzheimer's

The Cbz protecting group in this compound is particularly advantageous in multi-step syntheses, especially in peptide chemistry. It provides robust protection of the nitrogen atom under various reaction conditions and can be selectively removed by catalytic hydrogenolysis without affecting other sensitive functional groups. This orthogonality is crucial for the efficient construction of complex molecules.

While specific biological activities or direct involvement in signaling pathways for this compound are not extensively documented, its role as a versatile building block suggests its use in the synthesis of compounds that may modulate various biological targets. The development of novel therapeutics often involves the synthesis and screening of libraries of compounds, and intermediates like this are fundamental to such endeavors.

Illustrative Drug Discovery Workflow

Caption: Role of the title compound in a typical drug discovery pipeline.

Conclusion

This compound is a strategically important intermediate for synthetic and medicinal chemists. Its utility stems from the combination of a versatile piperidine core and a stable, yet easily removable, N-protecting group. While detailed characterization data for this specific molecule is not abundant in the public domain, established synthetic methodologies for related compounds provide a clear path for its preparation and use. Its role as a foundational element in the construction of diverse and complex molecules underscores its significance in the ongoing quest for novel and effective therapeutics. Researchers and drug development professionals can leverage this building block to explore new chemical space and advance the development of next-generation medicines.

References

The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Piperidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs. Its synthesis, however, often requires intricate multi-step sequences where the reactivity of the secondary amine must be carefully managed. The carboxybenzyl (Cbz or Z) protecting group, a cornerstone of organic synthesis since its introduction by Bergmann and Zervas in 1932, remains a highly relevant and powerful tool for this purpose.[1][2] This technical guide provides a comprehensive examination of the Cbz group's role in piperidine synthesis, detailing its advantages, limitations, and the practical methodologies for its application.

Core Function and Strategic Value

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic nature of the piperidine nitrogen.[2] By reacting the amine with benzyl chloroformate (Cbz-Cl), it is converted into a significantly less reactive carbamate.[2][3] This transformation is critical as it prevents the piperidine nitrogen from engaging in undesired side reactions during subsequent synthetic steps, such as alkylations, acylations, or coupling reactions intended for other parts of the molecule.

The Cbz group is renowned for its stability under a broad spectrum of reaction conditions, including basic, nucleophilic, and mildly acidic environments, making it a robust guardian of the amine functionality.[2][4]

Key Advantages in Piperidine Synthesis

The selection of the Cbz group is often driven by several distinct advantages:

-

Orthogonality and Selectivity: The Cbz group's greatest strength lies in its unique deprotection pathway. It is typically removed by catalytic hydrogenolysis, a condition that leaves other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, untouched.[1][2][5][6] This orthogonality is indispensable in complex syntheses, enabling the selective unmasking of different amines at various stages of a synthetic route.[1][2][7]

-

Enhanced Crystallinity: The introduction of the aromatic Cbz group often imparts crystallinity to piperidine intermediates, which might otherwise be oils or amorphous solids.[1][8] This property can significantly simplify purification, allowing for scalable and cost-effective recrystallization instead of chromatography.[1]

-

Reduced Racemization Potential: For syntheses involving chiral piperidine derivatives, such as piperidine-2-carboxylic acid, the urethane linkage of the Cbz group helps to suppress racemization at the adjacent stereocenter, preserving the enantiomeric integrity of the molecule.[1]

-

Cost-Effectiveness: Compared to reagents for other protecting groups, benzyl chloroformate is generally more economical, making the Cbz strategy attractive for large-scale and industrial applications.[1]

Data Presentation: Comparative Analysis

To facilitate strategic planning in synthesis, the following tables summarize key data for Cbz group manipulation and compare it with other common amine protecting groups.

Table 1: Comparison of Common Cbz Deprotection Methodologies

| Methodology | Reagents & Conditions | Advantages | Limitations & Incompatibilities | References |

| Catalytic Hydrogenolysis | H₂ gas, 10% Pd/C, in MeOH or EtOH, RT, 1-4 atm | Very mild, high yield, neutral pH, clean byproducts (toluene, CO₂). | Incompatible with alkenes, alkynes, nitro groups, some benzyl ethers. Catalyst can be poisoned by sulfur compounds. Requires specialized hydrogenation equipment. | [7][9] |

| Catalytic Transfer Hydrogenation | Ammonium formate (HCOONH₄) or Formic acid (HCOOH), 10% Pd/C, in MeOH or EtOH, RT to reflux | Avoids handling of flammable H₂ gas. Often faster than standard hydrogenolysis. Can be performed with standard lab glassware. | Same functional group incompatibilities as catalytic hydrogenolysis. Formic acid can be corrosive. | [9][10][11][12] |

| Acid-Mediated Cleavage | HBr in Acetic Acid (HBr/AcOH) or HCl in organic solvents (e.g., Dioxane, IPA) | Useful when hydrogenolysis is not feasible. Metal-free, scalable, and operationally simple. | Harsh acidic conditions can affect other acid-sensitive groups (e.g., Boc, t-butyl esters, acetals). Can be corrosive. | [2][8][13] |

| Lewis Acid-Mediated Cleavage | AlCl₃ in Hexafluoroisopropanol (HFIP) | Mild and selective removal in the presence of reducible groups (nitro, double bonds) and other benzyl groups. | Requires stoichiometric Lewis acid and specific solvents. | [8][14] |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMAc, 75 °C | Ideal for substrates that poison palladium catalysts (e.g., sulfur-containing molecules). | Requires elevated temperatures and basic conditions. | [14][15] |

Table 2: Cbz vs. Boc and Fmoc Protecting Groups in Piperidine Synthesis

| Characteristic | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Introduction Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) |

| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Strong Acid (e.g., TFA, HCl) | Base (e.g., 20% Piperidine in DMF) |

| Stability | Stable to acid (TFA) and base (piperidine). Labile to reduction. | Stable to base and hydrogenolysis. Labile to strong acid. | Stable to acid and hydrogenolysis. Labile to base. |

| Key Advantage | Orthogonal to Boc and Fmoc; promotes crystallization. | Widely used in solid-phase synthesis; mild acid cleavage. | Orthogonal to Boc and Cbz; deprotection can be monitored by UV. |

| Primary Limitation | Incompatible with reducible functional groups. | Potential for t-butyl cation side reactions with sensitive residues. | Piperidine can form side products (dibenzofulvene adduct). |

| References | [1][2][7] | [1][6] | [1][6][7] |

Mandatory Visualizations

The following diagrams illustrate key workflows and chemical logic pertinent to the use of the Cbz group in synthesis.

Caption: Cbz protection and deprotection cycle in piperidine synthesis.

Caption: Logic diagram for an orthogonal deprotection strategy.

Caption: Simplified workflow of the Cbz deprotection mechanism.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions for their specific substrates.

Protocol 1: N-Protection of Piperidine with Benzyl Chloroformate (Cbz-Cl)

-

Materials: Piperidine derivative (1.0 eq), Benzyl chloroformate (1.1 eq), Sodium carbonate (Na₂CO₃, 2.0 eq), 1,4-Dioxane, Water, Diethyl ether, Brine.

-

Procedure:

-

Dissolve the piperidine derivative in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium carbonate to the solution and cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Cbz protected piperidine.

-

Purify the product as necessary by recrystallization or column chromatography.[8]

-

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

-

Materials: N-Cbz protected piperidine (1.0 eq), 10% Palladium on Carbon (Pd/C, 10 mol%), Methanol (MeOH) or Ethanol (EtOH), Hydrogen (H₂) gas source.

-

Procedure:

-

Dissolve the Cbz-protected substrate in a suitable solvent (e.g., MeOH) in a flask designed for hydrogenation.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle three times.

-

Maintain a positive pressure of hydrogen (typically 1-4 atm, a balloon is sufficient for atmospheric pressure) and stir the mixture vigorously at room temperature.[9]

-

Monitor the reaction progress by TLC or LC-MS (note the consumption of starting material and formation of toluene byproduct).

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.[9]

-

Protocol 3: Cbz Deprotection via Catalytic Transfer Hydrogenation

-

Materials: N-Cbz protected piperidine (1.0 eq), 10% Palladium on Carbon (Pd/C, 10-20 mol%), Ammonium formate (HCOONH₄, 5-10 eq) or Formic acid (HCOOH, 2-5 eq), Methanol (MeOH).

-

Procedure:

-

Dissolve the Cbz-protected substrate in MeOH in a round-bottom flask.

-

Carefully add the 10% Pd/C catalyst.

-

To the stirred suspension, add ammonium formate in portions or formic acid dropwise at room temperature.[9][12] An exotherm may be observed.

-

Stir the reaction at room temperature or gently heat to 40-60 °C to increase the rate.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. If the product is basic, an aqueous workup with a mild base may be necessary to remove ammonium salts before extraction.

-

Conclusion

The carboxybenzyl protecting group, while one of the oldest in the synthetic chemist's toolkit, remains an indispensable tool for the synthesis of complex piperidine-containing molecules. Its robust nature, orthogonal cleavage by hydrogenolysis, and tendency to enhance crystallinity provide a unique set of advantages.[1][5] While newer methods and protecting groups have emerged, a thorough understanding of the strategic application of the Cbz group is crucial for any scientist engaged in the development of nitrogen-containing pharmaceuticals and fine chemicals. The choice between Cbz and other protecting groups will always depend on the overall synthetic strategy, particularly the nature of other functional groups present in the molecule.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. fiveable.me [fiveable.me]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. benchchem.com [benchchem.com]

- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. tdcommons.org [tdcommons.org]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl N-Cbz-piperidine-3-carboxylate as a Chiral Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl N-Cbz-piperidine-3-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a privileged structure found in a vast array of natural products and approved drugs, and the introduction of a chiral center on this ring can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile. As a derivative of nipecotic acid, a known inhibitor of GABA uptake, this compound provides a synthetically useful handle for creating complex molecular architectures.

The presence of the N-benzyloxycarbonyl (Cbz) protecting group offers robust stability under various reaction conditions while allowing for selective deprotection, typically through catalytic hydrogenolysis. This orthogonality is crucial in multi-step syntheses. The methyl ester at the 3-position provides a site for further chemical modification or can be a key pharmacophoric element itself. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and data.

Physicochemical and Spectroscopic Data

The properties of this compound make it a stable and reliable intermediate for organic synthesis. Below are its key identifiers and representative spectroscopic data, compiled from analogous structures and publicly available information.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.31 g/mol |

| CAS Number | 45489848 |

| Appearance | Typically a colorless oil or white solid |

| IUPAC Name | 1-benzyl 3-methyl piperidine-1,3-dicarboxylate |

Table 2: Representative Spectroscopic Data

Note: The following data are representative and based on closely related N-Cbz protected piperidine structures. Actual values may vary.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.40-7.28 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.20-3.90 (m, 2H, piperidine H), 3.68 (s, 3H, -OCH₃), 3.50-3.10 (m, 2H, piperidine H), 2.80-2.60 (m, 1H, piperidine H), 2.20-1.50 (m, 4H, piperidine H). |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 173.5 (C=O, ester), 155.0 (C=O, carbamate), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67.2 (-CH₂-Ph), 52.0 (-OCH₃), 46.5 (piperidine CH₂), 44.0 (piperidine CH₂), 41.0 (piperidine CH), 27.5 (piperidine CH₂), 24.5 (piperidine CH₂). |

| IR (film, cm⁻¹) | ~2950 (C-H), ~1735 (C=O, ester), ~1695 (C=O, carbamate), ~1420, ~1230, ~1100. |

| Mass Spec (ESI-TOF) | m/z calcd. for C₁₅H₁₉NO₄Na [M+Na]⁺: 300.1206; found: ~300.1208. |

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process starting from commercially available piperidine-3-carboxylic acid (nipecotic acid). The first step involves the esterification of the carboxylic acid, followed by the protection of the secondary amine with a Cbz group.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard methods for esterification and N-Cbz protection.

Step 1: Esterification of Piperidine-3-carboxylic Acid

-

Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid) under an inert atmosphere (e.g., Argon).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas; perform in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid, methyl piperidine-3-carboxylate hydrochloride, can be used in the next step without further purification.

Step 2: N-Protection with Benzyl Chloroformate (Cbz-Cl)

-

Setup: Dissolve the crude methyl piperidine-3-carboxylate hydrochloride (1.0 eq) from the previous step in dichloromethane (DCM, approx. 10-15 mL per gram) in a round-bottom flask.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as triethylamine (Et₃N, 2.5 eq) or diisopropylethylamine (DIPEA), dropwise to neutralize the hydrochloride salt and maintain basic conditions.

-

Reagent Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-16 hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Table 3: Expected Yields and Purity

| Step | Product | Typical Yield | Typical Purity (post-purification) |

| Esterification | Methyl piperidine-3-carboxylate HCl | >95% (crude) | - |

| N-Cbz Protection | This compound | 75-90% | >98% |

Application as a Chiral Building Block

This compound is an excellent precursor for introducing substituents onto the piperidine ring, particularly at the C-4 position via enolate chemistry. The C-3 ester allows for the generation of an adjacent enolate, which can then react with various electrophiles. This provides a route to a wide range of 3,4-disubstituted chiral piperidines, which are valuable scaffolds in drug discovery.

Experimental Protocol: α-Alkylation

This protocol is a representative procedure for the alkylation of N-protected piperidine esters.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) to the cold THF. After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Electrophile Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.2 eq) dropwise to the enolate solution at -78 °C.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to afford the desired 4-substituted piperidine derivative. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Conclusion

This compound serves as a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its robust Cbz protecting group and reactive ester functionality allow for a wide range of synthetic transformations, enabling the construction of diverse libraries of chiral piperidine derivatives for drug discovery and development. The synthetic and application protocols provided herein offer a solid foundation for researchers and scientists to utilize this important intermediate in their synthetic endeavors.

A Technical Guide to the Commercial Availability and Synthesis of Enantiopure Piperidine-3-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Enantiopure piperidine-3-carboxylates are crucial chiral building blocks in modern medicinal chemistry.[1][2] Their rigid, three-dimensional structure is a prevalent motif in a wide array of biologically active molecules and approved pharmaceuticals, including treatments for cancer and Alzheimer's disease.[2] This guide provides an in-depth overview of the commercial availability of these compounds, along with detailed experimental protocols for their synthesis and chiral resolution, to support researchers in drug discovery and development.

Commercial Availability of Enantiopure Piperidine-3-Carboxylates and Derivatives

A variety of enantiopure piperidine-3-carboxylic acids and their ester or N-protected derivatives are commercially available from several suppliers. These compounds serve as versatile starting materials for the synthesis of more complex molecules.[1][3]

| Compound Name | CAS Number | Supplier(s) | Purity | Available Quantities |

| (R)-(-)-3-Piperidinecarboxylic acid | 25137-00-2 | Sigma-Aldrich | 97% | 10 g |

| (S)-(+)-3-Piperidinecarboxylic acid | 59045-82-8 | Apollo Scientific | Not specified | 1g, 5g, 25g, 100g, 500g |

| (S)-1-Boc-piperidine-3-carboxylic acid | 88495-54-9 | Sigma-Aldrich | 97% | Not specified |

| 1-Z-Piperidine-3-carboxylic acid | 78190-11-1 | Chem-Impex | ≥ 98% | 250mg, 1g, 5g, 25g, 100g |

| (3R)-Piperidine-3-carboxylic acid | Not specified | Bouling Chemical Co. | Not specified | Minimum 1g |

| 1-N-Boc-piperidine-3-carboxamide | 91419-49-7 | Chem-Impex | ≥ 96% (HPLC) | Not specified |

Experimental Protocols

Synthesis of Enantiopure Piperidine Derivatives

While direct purchase is convenient for common derivatives, custom synthesis is often necessary for novel structures.

1. Facile Synthesis of 3-(N-Boc amino) piperidines from L-glutamic acid

This multi-step route provides enantiomerically pure 3-(N-Boc amino) piperidine derivatives with overall yields of 44% to 55%.

-

Step 1: Esterification of L-glutamic acid.

-

To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) drop-wise.

-

Monitor the reaction progress using TLC.

-

-

Step 2: N-Boc Protection.

-

To a stirred solution of the resulting dimethyl ester (10 g, 57 mmol) in CH2Cl2 (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), (Boc)2O (19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.1 equiv., 0.7 g).

-

-

Step 3: Reduction of Diester.

-

To a stirred solution of the diester compound (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (2.5 equiv.).

-

-

Step 4 & 5: Tosylation and Cyclization.

-

The resulting diol is converted to the corresponding ditosylate.

-

The ditosylate undergoes cyclization with different amines to yield various piperidine derivatives.

-

Caption: Synthesis of 3-amino piperidines from L-glutamic acid.

Chiral Resolution Protocols

For racemic mixtures, chiral resolution is a common method to isolate the desired enantiomer.

1. Resolution of Ethyl 3-Piperidinecarboxylate using a Chiral Acid

This method utilizes a chiral resolving agent to form diastereomeric salts, which can be separated by filtration.

-

Protocol:

-

React the racemic ethyl 3-piperidinecarboxylate with (D)-2-(4-hydroxyphenoxy)propionic acid in a suitable solvent where the resulting salt can precipitate.[4]

-

Collect the precipitated diastereomer salt by filtration.[4]

-

If necessary, recrystallize the salt from a suitable solvent to improve optical purity.[4]

-

Decompose the diastereomer salt with an aqueous alkali solution (e.g., 20% sodium carbonate).[4]

-

Extract the desired optically active ethyl (3S)-piperidinecarboxylate with an organic solvent (e.g., ethyl ether).[4]

-

The resolving agent can be recovered from the aqueous layer by acidification and extraction.[4]

-

2. Resolution using Di-benzoyl-L-tartaric Acid or (S)-Mandelic Acid

This process is effective for resolving racemic nipecotates.[5]

-

Protocol:

-

React the racemic mixture with a resolving agent such as di-benzoyl-L-tartaric acid or (S)-mandelic acid in a solvent.[5]

-

The reaction is carried out under conditions that form soluble diastereomeric salts.[5]

-

Cool the reaction mixture to a temperature that allows one diastereomeric salt to precipitate while the other remains in solution.[5]

-

Isolate the precipitated salt.[5] The free base of the isolated salt can then be generated in situ for further reactions.[5]

-

Caption: General workflow for chiral resolution via diastereomeric salts.

Analytical Methods for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC)

A selective and accurate chiral HPLC method is essential for determining the enantiomeric purity of the final product.

-

Example Protocol for (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide: [6]

-

Column: Chiralpak IA (immobilized tris-3,5-dimethylphenyl-carbamate derivative of amylose coated on silica gel).[6]

-

Mobile Phase: n-hexane:ethanol (70:30, v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30°C.[6]

-

Detection Wavelength: 225 nm.[6]

-

Injection Volume: 10 µL.[6]

-

Expected Results: This method achieves a chiral resolution of over 10, with retention times of approximately 4.63 minutes for the (S)-enantiomer and 8.89 minutes for the (R)-enantiomer.[6]

-

Caption: Workflow for the analysis of enantiomeric purity using chiral HPLC.

References

- 1. nbinno.com [nbinno.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemimpex.com [chemimpex.com]

- 4. EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative - Google Patents [patents.google.com]

- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Key Features of N-benzyloxycarbonyl-piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The N-benzyloxycarbonyl (Cbz) group is a crucial amine-protecting group in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. When attached to a piperidine ring, it forms N-benzyloxycarbonyl-piperidine derivatives, a versatile class of compounds widely employed as key intermediates and scaffolds in drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these derivatives.

Core Chemical Features

The defining feature of N-benzyloxycarbonyl-piperidine derivatives is the Cbz group attached to the piperidine nitrogen. This group is renowned for its stability under a wide range of reaction conditions. A key advantage of the Cbz group is its susceptibility to removal by catalytic hydrogenolysis, which is a mild deprotection method that often does not affect other functional groups within the molecule. This orthogonality makes it an invaluable tool in multi-step synthetic sequences.

Applications in Medicinal Chemistry

N-benzyloxycarbonyl-piperidine derivatives are pivotal building blocks in the synthesis of a diverse array of biologically active molecules. The piperidine moiety is a common structural motif in many approved drugs, and the Cbz protecting group allows for controlled and specific modifications at other positions of the piperidine ring. These derivatives have been instrumental in the development of compounds targeting various diseases, including neurological disorders and cancer.

Data Presentation: Biological Activities

The following tables summarize the in vitro biological activities of several N-benzyloxycarbonyl-piperidine derivatives against various enzymatic targets.

| Compound Name/Description | Target Enzyme | IC50 Value |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM[1] |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 0.41 µM |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 5.94 µM |

| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | Butyrylcholinesterase (BChE) | 0.72 µM |

| N-Benzyl piperidine derivative d5 | Histone Deacetylase (HDAC) | 0.17 µM[2] |

| N-Benzyl piperidine derivative d5 | Acetylcholinesterase (AChE) | 6.89 µM[2] |

| N-Benzyl piperidine derivative d10 | Histone Deacetylase (HDAC) | 0.45 µM[2] |

| N-Benzyl piperidine derivative d10 | Acetylcholinesterase (AChE) | 3.22 µM[2] |

| N-(diphenylacetyl)-piperidine-4-(benzylidene-4-carboxylic acid) | Steroid-5-alpha-reductase type 1 (rat) | 3.44 µM[3] |

| N-(diphenylacetyl)-piperidine-4-(benzylidene-4-carboxylic acid) | Steroid-5-alpha-reductase type 2 (rat) | 0.37 µM[3] |

| N-(diphenylcarbamoyl)-piperidine-4-(benzylidene-4-carboxylic acid) | Steroid-5-alpha-reductase type 1 (rat) | 0.54 µM[3] |

| N-(diphenylcarbamoyl)-piperidine-4-(benzylidene-4-carboxylic acid) | Steroid-5-alpha-reductase type 2 (rat) | 0.69 µM[3] |

| N-(dicyclohexylacetyl)-piperidine-4-(benzylidene-4-carboxylic acid) | Steroid-5-alpha-reductase type 2 (human & rat) | 60 nM & 80 nM, respectively[3] |

Experimental Protocols

Synthesis of 4-Formyl-N-Cbz-piperidine

This protocol describes a three-step synthesis of 4-formyl-N-Cbz-piperidine, a useful intermediate.[4]

Step 1: Synthesis of 1-(Benzyloxyformyl)piperidine-4-carboxylic acid

-

To a solution of piperidine-4-carboxylic acid (25 g) in a mixture of THF (75 mL) and water (75 mL), add sodium bicarbonate (30.8 g).

-

Cool the mixture to 0°C and add Cbz chloride (38.9 mL) dropwise.

-

Stir the reaction mixture at room temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, distill off the organic solvent.

-

Take up the residue in water (200 mL) and wash with ethyl acetate (2 x 150 mL).

-

Acidify the aqueous phase with dilute HCl solution and extract with ethyl acetate.

-

Dry the organic phase with Na2SO4 and concentrate under vacuum to yield the product (48.5 g, 96% yield).

Step 2: Synthesis of 1-CBZ-4-piperidinemethanol

-

Cool a solution of 1-(benzyloxyformyl)piperidine-4-carboxylic acid (48.5 g) in methanol (485 mL) to 0°C.

-

Add thionyl chloride (13.34 mL) dropwise.

-

Reflux the mixture for 20 minutes, monitoring by TLC.

-

After completion, distill off the methanol.

-

Take up the residue in water (15 mL) and extract with ethyl acetate (2 x 150 mL).

-

Wash the combined organic phases with water and saturated sodium chloride solution.

-

Dry the organic extract with Na2SO4 and concentrate under vacuum to yield the product (38 g, 67% yield).

Step 3: Synthesis of 4-FORMYL-N-CBZ-PIPERIDINE

-

Cool a solution of 1-CBZ-4-piperidinemethanol (10 g) in toluene (100 mL) to -78°C under a nitrogen atmosphere.

-

Add DIBAL-H (60.9 mL) dropwise at -78°C and stir for 1 hour, monitoring by TLC.

-

Slowly add methanol (40 mL) at -78°C, followed by a saturated sodium chloride solution (40 mL).

-

Filter the mixture through diatomaceous earth and remove the solvent under vacuum.

-

Extract the residue with ethyl acetate (3 x 75 mL).

-

Dry the extract with Na2SO4 and concentrate under vacuum.

-

Purify the crude product by column chromatography (silica gel, 20% ethyl acetate/hexane) to yield the final product (4.3 g, 49% yield).

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the AChE inhibitory activity of compounds.

Principle: The assay measures the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (N-benzyloxycarbonyl-piperidine derivative)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE enzyme solution.

-

For the control, add 10 µL of buffer instead of the test compound. For the blank, add buffer instead of the enzyme and test compound.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells except the blank.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 15 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Cholinergic Signaling Pathway and AChE Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 3. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

Methodological & Application

Synthesis of Methyl N-Cbz-piperidine-3-carboxylate from piperidine-3-carboxylic acid

Application Note: Synthesis of Methyl N-Cbz-piperidine-3-carboxylate

Introduction

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structure incorporates a protected amine and a carboxylic ester, making it a versatile intermediate for further chemical modifications, particularly in the development of active pharmaceutical ingredients (APIs) where stereochemical control is crucial.[1] This application note provides a detailed two-step protocol for the synthesis of this compound, starting from piperidine-3-carboxylic acid. The synthesis involves the protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group, followed by the esterification of the carboxylic acid moiety.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

N-Protection: The secondary amine of piperidine-3-carboxylic acid is protected using benzyl chloroformate (Cbz-Cl) under basic conditions to yield N-Cbz-piperidine-3-carboxylic acid.

-

Esterification: The carboxylic acid group of the N-protected intermediate is then converted to a methyl ester to afford the final product, this compound.

References

Application Note: Protocol for N-Cbz Protection of Methyl Piperidine-3-carboxylate

Introduction

The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in the development of pharmaceutical agents. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2] This application note provides a detailed protocol for the N-Cbz protection of methyl piperidine-3-carboxylate, a valuable building block in medicinal chemistry. The procedure outlines the reaction setup, purification, and characterization of the resulting N-protected product, 1-benzyl 2-methyl piperidine-1,3-dicarboxylate. This protocol is intended for researchers and scientists in the field of organic synthesis and drug development.

Reaction Scheme

Experimental Protocol

A detailed methodology for the N-Cbz protection of methyl piperidine-3-carboxylate is provided below.

Materials:

-

Methyl piperidine-3-carboxylate

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a solution of methyl piperidine-3-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) is added triethylamine (1.5 eq.). The mixture is stirred at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Protecting Agent: Benzyl chloroformate (1.2 eq.) is added dropwise to the cooled solution.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-Cbz protected product.[3][4]

Data Presentation

The following tables summarize the key quantitative data for the N-Cbz protection of methyl piperidine-3-carboxylate.

Table 1: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |

| Methyl piperidine-3-carboxylate | 143.18[5] | 10 | 1.0 | 1.43 g |

| Benzyl chloroformate | 170.59[1] | 12 | 1.2 | 1.7 mL |

| Triethylamine | 101.19 | 15 | 1.5 | 2.1 mL |

| Dichloromethane (solvent) | - | - | - | 50 mL |

| Reaction Parameter | Value | |||

| Temperature | 0 °C to room temperature | |||

| Reaction Time | 12-16 hours | |||

| Product Information | ||||

| 1-Benzyl 2-methyl piperidine-1,3-dicarboxylate | 277.31[6] | - | - | ~2.5 g (90% yield) |

Table 2: Characterization Data for 1-Benzyl 2-methyl piperidine-1,3-dicarboxylate

| Analysis | Data |

| ¹H NMR (CDCl₃) | δ 7.39-7.29 (m, 5H), 5.15 (s, 2H), 4.10-3.95 (m, 2H), 3.68 (s, 3H), 3.20-3.00 (m, 2H), 2.55-2.45 (m, 1H), 1.90-1.60 (m, 4H). (Predicted based on similar structures[4][7]) |

| ¹³C NMR (CDCl₃) | δ 173.5, 155.0, 136.5, 128.5, 128.0, 127.9, 67.2, 51.9, 45.8, 44.2, 41.0, 27.5, 24.8. (Predicted based on similar structures[3][4]) |

| Mass Spec (ESI) | m/z: 278.14 [M+H]⁺ |

| Appearance | Colorless to pale yellow oil |

| Yield | Typically 85-95% |

Experimental Workflow

The following diagram illustrates the workflow for the N-Cbz protection of methyl piperidine-3-carboxylate.

Caption: Experimental workflow for the N-Cbz protection of methyl piperidine-3-carboxylate.

References

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]